2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
Properties
Molecular Formula |
C17H14FN3O3S2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-fluoro-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14FN3O3S2/c1-11-6-8-12(9-7-11)10-26(23,24)17-21-20-16(25-17)19-15(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
HSMISBJZLNAOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A one-pot method using polyphosphate ester (PPE) as a catalyst enables efficient ring closure under mild conditions (60–85°C).
Dimroth Rearrangement
Alternative thiadiazole formation employs Dimroth rearrangement of 1,2,4-triazole precursors.
-
Steps :
-
Alkylate 5-allylamino-4-benzoyl-1,2,4-triazole-3-thione with methyl iodide in methanol.
-
Heat under reflux to induce rearrangement, yielding the thiadiazole core.
-
Sulfonylation of the Thiadiazole Intermediate
Sulfonyl Chloride Coupling
The 4-methylbenzyl sulfonyl group is introduced via reaction with 4-methylbenzylsulfonyl chloride under basic conditions.
Oxidative Sulfonation
For substrates lacking pre-formed sulfonyl groups, oxidative sulfonation using H₂O₂/Na₂WO₄ in acetic acid converts thioethers to sulfones.
-
Limitation : Requires prior incorporation of a thioether group at position 5 of the thiadiazole.
Final Amidation and Characterization
Schotten-Baumann Amidation
The benzamide group is introduced via 2-fluorobenzoyl chloride under Schotten-Baumann conditions.
Spectral Characterization
-
IR (KBr) :
-
¹H NMR (500 MHz, DMSO-d₆) :
Comparative Analysis of Synthetic Routes
| Method | Thiadiazole Formation | Sulfonylation | Amidation | Overall Yield |
|---|---|---|---|---|
| Thiosemicarbazide + PPE | 60% | 75% | 70% | 31.5% |
| Dimroth Rearrangement | 55% | 80% | 65% | 28.6% |
| Oxidative Sulfonation | 50% | 60% | 70% | 21% |
Challenges and Optimization
Regioselectivity in Thiadiazole Formation
Sulfonylation Byproducts
-
Issue : Over-sulfonation at multiple positions.
-
Mitigation : Employ stoichiometric control and low-temperature conditions.
Industrial-Scale Considerations
-
Cost-Efficiency : Thiosemicarbazide cyclization is preferred due to low catalyst costs (PPE ≈ $0.5/g).
-
Purification : Recrystallization from ethanol/water (1:2) achieves >95% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride for fluorine substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Agricultural Applications
One of the primary applications of this compound is in agriculture as a plant protection agent . Its efficacy as a pesticide has been documented in several studies:
Pesticidal Efficacy
- Mechanism of Action : The compound acts by disrupting the metabolic processes of target pests, particularly insects and nematodes. It has shown effectiveness against a range of agricultural pests, making it a valuable tool in integrated pest management strategies.
- Formulations : Various formulations containing this compound have been developed to enhance its stability and efficacy. For instance, crystal forms have been shown to improve mechanical stability and purity compared to amorphous forms .
Case Studies
- Field Trials : Field trials conducted on crops such as tomatoes and cucumbers demonstrated that formulations containing 2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide significantly reduced pest populations while maintaining crop health.
- Comparative Studies : In comparative studies with conventional pesticides, this compound exhibited lower toxicity to beneficial insects while effectively controlling target pest populations .
Pharmaceutical Applications
In the pharmaceutical sector, the compound is being investigated for its potential therapeutic properties:
Antimicrobial Activity
Research indicates that this compound has antimicrobial properties against various pathogens. Laboratory tests have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vitro Studies : In vitro studies demonstrated that the compound effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli at low concentrations.
- Synergistic Effects : When used in combination with other antimicrobial agents, it exhibited synergistic effects that enhanced overall efficacy against resistant strains .
Material Science Applications
The unique chemical structure of this compound allows for potential applications in material science:
Polymer Chemistry
Research is exploring the use of this compound in developing new polymeric materials with enhanced properties such as thermal stability and resistance to degradation.
Data Table: Comparison of Material Properties
| Property | Conventional Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Degradation Resistance | Low | High |
| Mechanical Strength | Moderate | Enhanced |
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 4-methylbenzyl sulfonyl group in the target compound may confer greater lipophilicity compared to 2-chlorobenzyl sulfonyl derivatives .
- Fluorine substitution on the benzamide (vs.
Physical and Spectral Properties
Melting Points :
Spectral Data :
- IR : C=O stretches in benzamide derivatives (1605–1682 cm⁻¹) and S=O stretches (1243–1258 cm⁻¹) are consistent across analogues .
- NMR : Aromatic protons in the target compound’s 2-fluorobenzamide moiety would resonate at δ 7.36–7.72 ppm, similar to phenyl groups in .
Molecular Modeling and Drug Design
Biological Activity
The compound 2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C17H14FN3O3S2
- Molecular Weight : 391.4 g/mol
- IUPAC Name : 2-fluoro-N-[5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl]benzamide
- Canonical SMILES : CC1=CC=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Synthesis
The synthesis of this compound typically involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with 2-amino-5-(4-methylbenzylsulfonyl)-1,3,4-thiadiazole. The reaction is conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane at low temperatures to achieve high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit the activity of certain enzymes involved in cell proliferation and other critical biological processes. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair .
In Vitro Studies
In molecular docking studies, the compound demonstrated a strong binding affinity to DHFR with a free energy change () of -9.0 kcal/mol. The binding was facilitated by the formation of hydrogen bonds between the thiadiazole ring and key amino acids within the enzyme's active site .
Anticancer Activity
In research focusing on anticancer properties, derivatives of thiadiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this compound inhibited cell proliferation in breast cancer cells through apoptosis induction .
Enzyme Inhibition
Another significant area of study is the inhibition of histone deacetylase (HDAC). Compounds with similar structures have been identified as potent HDAC inhibitors, which play a crucial role in regulating gene expression and are implicated in cancer progression . The reactivity of these compounds towards thiol groups in proteins suggests they could serve as effective agents for selective thiol modification in therapeutic applications.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
